Methyl 3-phenylpropionate

Description

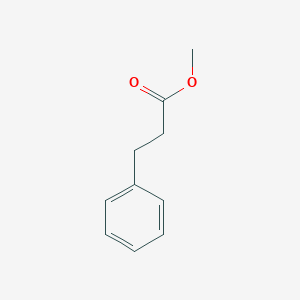

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUSRLKKXPQSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059271 | |

| Record name | Benzenepropanoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid, powerful, fruity-winey floral sweet odour | |

| Record name | Methyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

91.00 to 92.00 °C. @ 4.00 mm Hg | |

| Record name | Methyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | Methyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.037-1.045 | |

| Record name | Methyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-25-3 | |

| Record name | Methyl 3-phenylpropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-phenylpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-phenylpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-PHENYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111LC1GI10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-phenylpropionate

CAS Number: 103-25-3

This technical guide provides a comprehensive overview of methyl 3-phenylpropionate (B1229125), a significant ester in the fields of organic synthesis, fragrance, and flavor chemistry. This document is intended for researchers, scientists, and professionals in drug development and related industries, offering detailed information on its chemical and physical properties, synthesis, reactivity, and safety.

Chemical and Physical Properties

Methyl 3-phenylpropionate, also known as methyl hydrocinnamate, is a colorless to pale yellow liquid with a characteristic sweet, fruity, and floral odor.[1][2] Its properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 103-25-3 | [3] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][3][4] |

| Molecular Weight | 164.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Sweet, fruity, floral, honey-like | [1][2] |

| Density | 1.043 g/mL at 25 °C | [2][5] |

| Boiling Point | 238.5 °C at 760 mmHg | [4] |

| 91-92 °C at 4 mmHg | [2][5] | |

| Melting Point | 142-145 °C (This appears to be an outlier, likely for a related but different compound as it's a liquid at room temperature) | [2][4] |

| Flash Point | 99.7 °C (212 °F) | [2][4] |

| Refractive Index (n²⁰/D) | 1.502 | [2][4][5] |

| Vapor Pressure | 0.0423 mmHg at 25 °C | [4] |

| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol (B129727); insoluble in water. | [1][2][5] |

Table 2: Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference |

| IUPAC Name | methyl 3-phenylpropanoate | [3] |

| Synonyms | Methyl 3-phenylpropanoate, Methyl hydrocinnamate, Benzenepropanoic acid, methyl ester | [3] |

| InChI | InChI=1S/C10H12O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | [1][3] |

| InChIKey | RPUSRLKKXPQSGP-UHFFFAOYSA-N | [1][3] |

| SMILES | COC(=O)CCC1=CC=CC=C1 | [1][3] |

| LogP | 1.79220 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of methyl 3-phenylpropionate.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum shows characteristic peaks at m/z 104 (base peak), 91, 105, 164 (molecular ion), and 77.[3]

Synthesis of Methyl 3-phenylpropionate

The most common method for the synthesis of methyl 3-phenylpropionate is the Fischer-Speier esterification of 3-phenylpropionic acid with methanol in the presence of an acid catalyst.[6]

Experimental Protocol: Fischer-Speier Esterification

-

Reactants: A mixture of 3-phenylpropionic acid, methanol, and a catalytic amount of concentrated sulfuric acid is prepared.[7]

-

Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.[7]

-

Work-up: After cooling, the excess methanol is removed, and the residue is neutralized with a base such as sodium bicarbonate solution.[7]

-

Extraction: The product is extracted from the aqueous layer using an organic solvent like ether.[7]

-

Purification: The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude methyl 3-phenylpropionate. Further purification can be achieved by distillation under reduced pressure.[2][7]

An alternative synthetic route involves the hydrogenation of methyl cinnamate.[5]

Chemical Reactivity and Applications

The chemical reactivity of methyl 3-phenylpropionate is primarily centered around the ester functional group and the aromatic ring.

-

Hydrolysis: As an ester, it can undergo hydrolysis under acidic or basic conditions to yield 3-phenylpropionic acid and methanol.[2]

-

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic substitution reactions, although the ester group is deactivating.[2]

Due to its pleasant aroma, methyl 3-phenylpropionate is widely used in the fragrance and food industries as a flavoring agent.[2][3] It also serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and other fine chemicals.[4][5]

Safety and Toxicology

Methyl 3-phenylpropionate is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

-

Handling: Use in a well-ventilated area and avoid contact with skin, eyes, and clothing.[8] Personal protective equipment such as safety goggles and gloves is recommended.[9]

-

Toxicity Data: Detailed toxicological studies are limited. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[3] There is no information available to suggest it is mutagenic, carcinogenic, or has reproductive effects.[10]

Visualizations

Chemical Structure of Methyl 3-phenylpropionate

Caption: 2D Chemical Structure of Methyl 3-phenylpropionate

It is important to note that while this guide provides a comprehensive overview, detailed experimental protocols for complex biological assays such as signaling pathway analysis are not applicable to a single chemical compound like methyl 3-phenylpropionate. Its biological activities would be explored in the context of specific cellular or in vivo studies, the protocols for which would be highly specific to the research question being investigated.

References

- 1. CAS 103-25-3: Methyl 3-phenylpropionate | CymitQuimica [cymitquimica.com]

- 2. zhishangchem.com [zhishangchem.com]

- 3. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Phenylpropionic acid methyl ester | 103-25-3 [chemicalbook.com]

- 6. Methyl 3-Phenylpropionate | 98% | CAS 103-25-3 [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

Methyl 3-phenylpropionate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-phenylpropionate (B1229125), a versatile organic compound with applications in organic synthesis, pharmaceuticals, and fragrance industries. This document outlines its chemical identity, physical and chemical properties, and detailed protocols for its synthesis.

Chemical Structure and IUPAC Name

Methyl 3-phenylpropionate, an ester derived from 3-phenylpropionic acid and methanol (B129727), is a colorless to pale yellow liquid.[1] Its chemical structure is characterized by a benzene (B151609) ring attached to a propionate (B1217596) methyl ester group.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-phenylpropanoate .[2] It is also known by several synonyms, including methyl hydrocinnamate and benzenepropanoic acid, methyl ester.[2]

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for methyl 3-phenylpropionate is presented in the table below, offering a comparative overview of its physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [2] |

| CAS Number | 103-25-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pleasant, fruity | [1] |

| Boiling Point | 238-239 °C (at 760 mmHg) | [4] |

| 91-92 °C (at 4 mmHg) | [5] | |

| Density | 1.043 g/mL at 25 °C | [5] |

| Refractive Index | 1.502 at 20 °C | [5] |

| Flash Point | 100 °C (212 °F) | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and methanol. | [5] |

| LogP | 2.32 | [2] |

Experimental Protocols for Synthesis

The synthesis of methyl 3-phenylpropionate can be achieved through several methods. Below are detailed protocols for two common laboratory-scale preparations.

Fischer Esterification using Sulfuric Acid Catalyst

This method involves the acid-catalyzed esterification of 3-phenylpropionic acid with methanol.

Materials:

-

3-phenylpropionic acid (50 g)

-

Methanol (250 mL)

-

Concentrated sulfuric acid (12 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Ice

-

Ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

A mixture of 3-phenylpropionic acid, methanol, and concentrated sulfuric acid is heated under reflux for 12 hours.[6]

-

After reflux, the excess methanol is removed by evaporation under reduced pressure.[6]

-

The residue is then added to a mixture of saturated aqueous sodium bicarbonate solution (100 mL) and ice (400 g).[6] The pH is adjusted to 9 by the addition of more sodium bicarbonate solution.[6]

-

The mixture is extracted five times with 100 mL portions of ether.[6]

-

The combined ether extracts are washed twice with 50 mL of brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the ether is evaporated to yield methyl 3-phenylpropionate as an oil.[6]

Synthesis using Diazomethane (B1218177)

This protocol utilizes diazomethane for the esterification of 3-phenylpropionic acid. Caution: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

3-phenylpropionic acid (8.0 g, 0.053 mol)

-

An excess solution of diazomethane in ether

Procedure:

-

To an ice-cooled and stirred solution of 3-phenylpropionic acid in 30 mL of ether, a solution of diazomethane in ether is slowly added until the yellow color of diazomethane persists.[7]

-

The ether is then concentrated under reduced pressure.[7]

-

The resulting residue is distilled under reduced pressure to afford methyl 3-phenylpropionate as a colorless, transparent oil.[7] The reported yield for this method is 83.1%, with a boiling point of 106-108 °C at 10 mmHg.[7]

Visualized Synthesis Workflow

The following diagram illustrates the Fischer esterification process for the synthesis of methyl 3-phenylpropionate.

Caption: Fischer Esterification of 3-Phenylpropionic Acid

References

- 1. CAS 103-25-3: Methyl 3-phenylpropionate | CymitQuimica [cymitquimica.com]

- 2. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-phenylpropionate, 98% | Fisher Scientific [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. 103-25-3 CAS MSDS (3-Phenylpropionic acid methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis routes of Methyl 3-phenylpropionate [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-Phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-phenylpropanoate, also known as methyl hydrocinnamate, is an aromatic ester with significant applications in the fragrance, flavor, and pharmaceutical industries.[1][2] Its utility as a synthetic intermediate makes a thorough understanding of its physical and chemical properties essential for researchers and developers in organic synthesis and medicinal chemistry.[1] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of methyl 3-phenylpropanoate, detailed experimental protocols for its synthesis and key reactions, and spectral data for its characterization.

Chemical Identity and Structure

Methyl 3-phenylpropanoate is the methyl ester of 3-phenylpropanoic acid.[3] Its structure consists of a benzene (B151609) ring attached to a propanoate methyl ester chain.

| Identifier | Value |

| IUPAC Name | methyl 3-phenylpropanoate[3] |

| Synonyms | Methyl hydrocinnamate, Benzenepropanoic acid, methyl ester, 3-Phenylpropanoic acid methyl ester[3] |

| CAS Number | 103-25-3[4] |

| Molecular Formula | C₁₀H₁₂O₂[4] |

| Molecular Weight | 164.20 g/mol [3] |

| SMILES | COC(=O)CCC1=CC=CC=C1[3] |

| InChI Key | RPUSRLKKXPQSGP-UHFFFAOYSA-N[4] |

Physical Properties

Methyl 3-phenylpropanoate is a colorless to pale yellow liquid at room temperature with a characteristic fruity, floral, and honey-like odor.[2][4] A summary of its key physical properties is presented below.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Fruity, floral, honey-like | [2] |

| Melting Point | 142-145 °C | [5] |

| Boiling Point | 236 - 239 °C at 760 mmHg | [6] |

| 91-92 °C at 4 mmHg | [5] | |

| Density | 1.043 - 1.05 g/mL at 25 °C | [5][7] |

| Refractive Index (n20/D) | 1.501 - 1.505 | [8] |

| Flash Point | 100 °C (212 °F) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and methanol (B129727). | [1] |

| Vapor Pressure | 0.0423 mmHg at 25°C | [7] |

Chemical Properties and Reactivity

The chemical behavior of methyl 3-phenylpropanoate is primarily dictated by the ester functional group and the aromatic benzene ring.

-

Ester Hydrolysis: Like other esters, it can undergo hydrolysis under acidic or basic conditions to yield 3-phenylpropanoic acid and methanol.

-

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.

-

Reduction: The ester group can be reduced to an alcohol, yielding 3-phenylpropan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, although the ester group is a deactivating meta-director.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of methyl 3-phenylpropanoate.

| Spectroscopic Data | Key Features |

| ¹H NMR (Predicted) | Signals expected for aromatic protons, two methylene (B1212753) groups in the propyl chain, and the methyl ester protons. |

| ¹³C NMR (Predicted) | Peaks anticipated for the carbonyl carbon of the ester, carbons of the benzene ring, the two methylene carbons, and the methoxy (B1213986) carbon. |

| Infrared (IR) Spectroscopy | A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group is a key characteristic. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a molecular ion peak (M+) at m/z 164.[3] Common fragment ions are observed at m/z 104, 91, and 77, corresponding to the loss of the methoxycarbonyl group, the tropylium (B1234903) ion, and the phenyl group, respectively.[5] |

Experimental Protocols

Detailed methodologies for the synthesis and key transformations of methyl 3-phenylpropanoate are provided below.

Synthesis of Methyl 3-Phenylpropanoate via Fischer Esterification

This protocol describes the synthesis from 3-phenylpropionic acid and methanol using a strong acid catalyst.

Materials:

-

3-phenylpropionic acid (50 g)

-

Methanol (250 ml)

-

Concentrated sulfuric acid (12 ml)

-

Saturated aqueous sodium bicarbonate solution

-

Ice

-

Ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 3-phenylpropionic acid, methanol, and concentrated sulfuric acid is heated under reflux for 12 hours.

-

The excess methanol is then removed by evaporation under reduced pressure.

-

The residue is added to a mixture of saturated aqueous sodium bicarbonate solution (100 ml) and ice (400 g). The pH is adjusted to 9 with additional sodium bicarbonate solution.

-

The mixture is extracted with ether (5 x 100 ml).

-

The combined ether extracts are washed with brine (2 x 50 ml), dried over anhydrous sodium sulfate, and the ether is evaporated to yield methyl 3-phenylpropanoate as an oil.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Page loading... [wap.guidechem.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. Workup [chem.rochester.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. arkat-usa.org [arkat-usa.org]

A Technical Guide to the Spectral Analysis of Methyl Hydrocinnamate

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for methyl hydrocinnamate. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and quality control. This document presents key spectral data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for the analytical process.

Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for methyl hydrocinnamate (CAS No: 103-25-3).[1][2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for Methyl Hydrocinnamate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.17 | m | 5H | Aromatic protons (C₆H₅) |

| 3.66 | s | 3H | Methyl protons (-OCH₃) |

| 2.95 | t | 2H | Methylene protons adjacent to phenyl group (-CH₂-Ph) |

| 2.62 | t | 2H | Methylene protons adjacent to carbonyl group (-CH₂-C=O) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for Methyl Hydrocinnamate

| Chemical Shift (δ) ppm | Assignment |

| 173.4 | Carbonyl carbon (C=O) |

| 140.6 | Aromatic carbon (C-1, ipso) |

| 128.5 | Aromatic carbons (C-3, C-5 or C-2, C-6) |

| 128.3 | Aromatic carbons (C-2, C-6 or C-3, C-5) |

| 126.3 | Aromatic carbon (C-4) |

| 51.6 | Methyl carbon (-OCH₃) |

| 35.8 | Methylene carbon adjacent to carbonyl group (-CH₂-C=O) |

| 30.9 | Methylene carbon adjacent to phenyl group (-CH₂-Ph) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.[4]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl Hydrocinnamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3028 | Medium | Aromatic C-H stretch |

| 2951 | Medium | Aliphatic C-H stretch |

| 1738 | Strong | C=O (ester) stretch |

| 1497, 1454 | Medium | Aromatic C=C ring stretch |

| 1165 | Strong | C-O (ester) stretch |

| 748, 699 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Sample preparation: Neat liquid film.[1]

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for Methyl Hydrocinnamate (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 164 | 33 | [M]⁺ (Molecular ion) |

| 104 | 100 | [C₈H₈]⁺ (Tropylium ion rearrangement) |

| 91 | 59 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |

Ionization method: Electron Ionization (EI) at 70 eV.[5]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for liquid samples such as methyl hydrocinnamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-25 mg of methyl hydrocinnamate for ¹H NMR or 50-100 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[7][8]

-

To ensure a homogeneous solution, gently vortex or sonicate the mixture.[7]

-

Filter the solution through a Pasteur pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[8]

-

The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.[7]

-

Cap the NMR tube securely.[7]

2. Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning with a depth gauge.[7]

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[7]

-

Shim the magnetic field to achieve maximum homogeneity and resolution.[7]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[7]

-

For a standard ¹H NMR spectrum, set the appropriate spectral width and number of scans (typically 8 to 16 for a sample of this concentration).

-

For a ¹³C NMR spectrum, use a proton-decoupled pulse sequence.[9] Set the number of scans to achieve an adequate signal-to-noise ratio, which may range from several hundred to thousands depending on the concentration.[9] A relaxation delay of 1-2 seconds is common for qualitative spectra.[9]

-

Initiate data acquisition.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).[9]

-

Phase the resulting spectrum and perform baseline correction.[9]

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm for ¹³C NMR) or an internal standard like TMS (0 ppm).[4][9]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr).[10]

-

Using a Pasteur pipette, place one drop of methyl hydrocinnamate onto the center of one plate.[10]

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[10]

2. Data Acquisition (FTIR):

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.[10]

-

Acquire a background spectrum of the empty instrument to subtract any atmospheric interference.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[11]

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

1. Sample Preparation (for GC-MS):

-

Prepare a dilute solution of methyl hydrocinnamate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

The sample must be free of non-volatile impurities.[12]

2. Data Acquisition (Electron Ionization - GC-MS):

-

The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to separate it from the solvent and any volatile impurities.[13]

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.[14]

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[13]

-

A detector records the abundance of each ion.[14]

3. Data Processing:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of methyl hydrocinnamate.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Benzenepropanoic acid, methyl ester [webbook.nist.gov]

- 3. 3-Phenylpropionic acid methyl ester | 103-25-3 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. homework.study.com [homework.study.com]

- 12. organomation.com [organomation.com]

- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. quora.com [quora.com]

The Natural Occurrence of Methyl 3-Phenylpropionate in Plants: A Technical Guide

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of methyl 3-phenylpropionate (B1229125) in the plant kingdom. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug development.

Introduction

Methyl 3-phenylpropionate (also known as methyl hydrocinnamate) is an aromatic ester with the chemical formula C₁₀H₁₂O₂. It possesses a sweet, fruity, and floral odor with honey and balsamic undertones, making it a valuable compound in the fragrance and flavor industries[1]. In nature, it functions as a volatile oil component in various plants[2]. This guide details its distribution across different plant species, outlines its biosynthetic origins from the phenylpropanoid pathway, and provides established experimental protocols for its extraction and quantification.

Natural Distribution and Quantitative Analysis

Methyl 3-phenylpropionate has been identified as a volatile component in a variety of plant species. Its presence is often context-dependent, varying with the plant species, cultivar, and the specific part of the plant. While its qualitative presence is noted in several plants, comprehensive quantitative data remains sparse in publicly accessible scientific literature.

Table 1: Quantitative Occurrence of Methyl 3-Phenylpropionate in Plants

| Plant Species | Plant Part | Concentration / Relative Abundance | Analytical Method | Reference |

| Psidium guajava (Guava) | Fruit | Reported as a volatile component; specific concentration data is limited. | HS-SPME-GC-MS | [3] |

| Achillea abrotanoides | Aerial Parts | Identified as a volatile oil component. | Not Specified | [2] |

| Piper lolot | Leaves | Identified as a volatile oil component. | Not Specified | [2] |

Note: The quantitative data for methyl 3-phenylpropionate is not extensively documented in available literature. The table reflects the current state of accessible information.

Biosynthesis of Methyl 3-Phenylpropionate

The biosynthesis of methyl 3-phenylpropionate originates from the essential amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway, a crucial route for the production of a vast array of plant secondary metabolites[3][4][5].

The initial and well-characterized steps of this pathway are:

-

Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine to produce trans-cinnamic acid. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which is a key regulatory point between primary and secondary metabolism in plants[4][6].

The subsequent steps leading to methyl 3-phenylpropionate are less definitively characterized in plants but are hypothesized to involve reduction and methylation reactions.

-

Reduction of Cinnamic Acid: trans-Cinnamic acid must be reduced to 3-phenylpropionic acid (hydrocinnamic acid). This involves the saturation of the α,β-double bond of the propanoic acid side chain. While the specific enzymes responsible for this reduction in the context of 3-phenylpropionic acid biosynthesis in plants are not well-documented, it is biochemically plausible that a reductase enzyme, possibly a Cinnamate Reductase or a similar enzyme acting on a cinnamoyl-CoA ester, catalyzes this step.

-

Methylation of 3-Phenylpropionic Acid: The final step is the esterification of the carboxyl group of 3-phenylpropionic acid with a methyl group to form methyl 3-phenylpropionate. This reaction is likely catalyzed by a methyltransferase enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor[7][8]. Plant natural product methyltransferases are a large and diverse family of enzymes known to be involved in the biosynthesis of many volatile esters[7][8].

Figure 1. Proposed biosynthetic pathway of methyl 3-phenylpropionate from L-phenylalanine.

Experimental Protocols

The analysis of methyl 3-phenylpropionate in plant tissues is typically performed using chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS), due to its volatile nature. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method that is solvent-free and effective for concentrating volatile compounds from a sample matrix.

Protocol for HS-SPME-GC-MS Analysis of Methyl 3-Phenylpropionate

This protocol provides a generalized workflow for the extraction and quantification of methyl 3-phenylpropionate from plant material.

1. Sample Preparation:

- Accurately weigh approximately 1-3 grams of fresh, homogenized plant material (e.g., fruit pulp, chopped leaves) into a 20 mL headspace vial.

- If quantitative analysis is desired, add a known amount of a suitable internal standard (e.g., 2-octanol, deuterated analog) to the vial.

- Seal the vial immediately with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Place the vial in a heated agitator.

- Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample.

- Incubate the sample at a controlled temperature (e.g., 50-60 °C) for a defined period (e.g., 30 minutes) with agitation to facilitate the partitioning of volatiles onto the fiber.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Injection: Transfer the SPME fiber to the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to desorb the trapped volatiles. Operate in splitless mode to maximize sensitivity.

- GC Separation:

- Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

- Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

- Oven Temperature Program: A typical program starts at a low temperature (e.g., 45-50 °C, hold for 5 min), then ramps up to a higher temperature (e.g., 240-280 °C) to elute all compounds.

- MS Detection:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

- Ion Source Temperature: Maintain at a standard temperature (e.g., 230 °C).

4. Data Analysis:

- Identification: Identify methyl 3-phenylpropionate by comparing its retention time and mass spectrum with that of an authentic standard and by matching the mass spectrum against a reference library (e.g., NIST, Wiley).

- Quantification: Calculate the concentration of the analyte based on the peak area ratio of the analyte to the internal standard, using a calibration curve generated from standards of known concentrations.

// Nodes

A [label="Sample Preparation\n(Plant Material + Internal Standard)", fillcolor="#F1F3F4", fontcolor="#202124"];

B [label="HS-SPME Extraction\n(Volatile Adsorption onto Fiber)", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="Thermal Desorption in GC Inlet", fillcolor="#F1F3F4", fontcolor="#202124"];

D [label="GC Separation\n(Capillary Column)", fillcolor="#F1F3F4", fontcolor="#202124"];

E [label="MS Detection\n(Ionization & Mass Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"];

F [label="Data Processing\n(Identification & Quantification)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges

A -> B [label=" Incubation & Agitation"];

B -> C [label=" Fiber Transfer"];

C -> D [label=" Volatile Injection"];

D -> E [label=" Elution"];

E -> F [label=" Mass Spectra & Retention Time"];

}

"text-align: center; font-family: Arial, sans-serif; font-size: 12px;">Figure 2. General workflow for the analysis of methyl 3-phenylpropionate using HS-SPME-GC-MS.

Conclusion

Methyl 3-phenylpropionate is a naturally occurring ester found in various plants, contributing to their aromatic profiles. Its biosynthesis is rooted in the ubiquitous phenylpropanoid pathway, though the specific enzymatic steps for the reduction of cinnamic acid and the final methylation of 3-phenylpropionic acid in plants require further investigation. The analytical methodology for its detection and quantification, primarily HS-SPME-GC-MS, is well-established. This guide serves as a foundational resource for researchers, highlighting the current knowledge and identifying areas where further research is needed to fully elucidate the role and synthesis of this compound in the plant kingdom.

References

- 1. Altered methionine metabolism impacts phenylpropanoid production and plant development in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. methyl hydrocinnamate, 103-25-3 [thegoodscentscompany.com]

- 7. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases | MDPI [mdpi.com]

- 8. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of methyl 3-phenylpropionate from 3-phenylpropionic acid

An In-depth Technical Guide to the Synthesis of Methyl 3-Phenylpropionate (B1229125) from 3-Phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-phenylpropionate, also known as methyl hydrocinnamate, is an ester with the molecular formula C₁₀H₁₂O₂.[1][2] It is a colorless to pale yellow liquid characterized by a pleasant, honey-like, fruity, and floral aroma.[1][2] This compound is utilized as a flavoring agent in the food and fragrance industries and serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceutical precursors.[1][3][4][5] This guide provides a comprehensive overview of the primary synthetic route for preparing methyl 3-phenylpropionate from 3-phenylpropionic acid, focusing on the Fischer-Speier esterification, a cornerstone reaction in organic chemistry.

Synthesis Methodology: Fischer-Speier Esterification

The most common and economically viable method for synthesizing methyl 3-phenylpropionate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (3-phenylpropionic acid) with an alcohol (methanol).[1][6] The reaction is an equilibrium process, and to achieve high yields, it is typically driven towards the product side by using an excess of the alcohol, which often serves as the solvent, and by removing the water formed during the reaction.[7][8]

Reaction Scheme:

Caption: Overall reaction for the synthesis of methyl 3-phenylpropionate.

Reaction Mechanism

The Fischer esterification proceeds through a series of equilibrium steps involving nucleophilic acyl substitution:[6][8]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol (methanol) attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Caption: Mechanism of the Fischer-Speier esterification reaction.

Experimental Protocols

Two primary methods are documented for this synthesis. The Fischer esterification is the most common, while methylation with diazomethane (B1218177) offers a high-yield alternative, albeit with significant safety considerations.

Method 1: Fischer Esterification (Acid-Catalyzed)

This protocol is adapted from established laboratory procedures.[9][10]

Materials:

-

3-Phenylpropionic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-phenylpropionic acid (50 g), methanol (250 ml), and concentrated sulfuric acid (12 ml).

-

Reflux: Heat the mixture to reflux and maintain for 12 hours.[9]

-

Solvent Removal: After cooling, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Carefully add the residue to a beaker containing a saturated aqueous sodium bicarbonate solution (100 ml) and ice (400 g). Adjust the pH to ~9 by adding more sodium bicarbonate solution to neutralize any remaining acid.[9]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (5 x 100 ml).

-

Washing: Combine the organic extracts and wash with brine (2 x 50 ml).[9]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 3-phenylpropionate as an oil.[9]

Method 2: Methylation with Diazomethane

This method provides a high yield but requires extreme caution as diazomethane is toxic and explosive. This should only be performed by experienced personnel in a well-ventilated fume hood.[11]

Materials:

-

3-Phenylpropionic acid

-

Ethereal solution of diazomethane

-

Diethyl ether

Procedure:

-

Reaction Setup: Dissolve 3-phenylpropionic acid (8.0 g, 0.053 mol) in diethyl ether (30 ml) in a flask and cool in an ice bath.

-

Addition of Diazomethane: Slowly add an excess of an ethereal solution of diazomethane to the stirred, ice-cooled solution until the yellow color of diazomethane persists.

-

Solvent Removal: Concentrate the solution by removing the ether under reduced pressure.

-

Purification: Purify the residue by distillation under reduced pressure to obtain pure methyl 3-phenylpropionate.[11]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of methyl 3-phenylpropionate via Fischer esterification.

Caption: Experimental workflow for Fischer esterification.

Data Presentation

Table 1: Physical and Chemical Properties of Methyl 3-Phenylpropionate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |

| Molecular Weight | 164.20 g/mol | [3] |

| Appearance | Colorless to Pale Yellow Oil/Liquid | [1][2] |

| Boiling Point | 238-239 °C (at 760 mmHg) | [2][12] |

| 106-108 °C (at 10 mmHg) | [11] | |

| 91-92 °C (at 4 mmHg) | [1] | |

| Density | 1.043 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.502 | [1][2] |

| CAS Number | 103-25-3 | [2][11] |

Table 2: Comparison of Synthesis Methods

| Parameter | Method 1: Fischer Esterification | Method 2: Methylation with Diazomethane |

| Primary Reagents | 3-Phenylpropionic Acid, Methanol | 3-Phenylpropionic Acid, Diazomethane |

| Catalyst | Concentrated Sulfuric Acid | None required |

| Solvent | Methanol (excess) | Diethyl ether |

| Reaction Temperature | Reflux | 0 °C to room temperature |

| Reaction Time | ~12 hours | Rapid |

| Reported Yield | Typically good to high | 83.1% |

| Reference(s) | [9] | [11] |

Table 3: Spectroscopic Data for Methyl 3-Phenylpropionate

| Analysis Type | Key Data/Peaks | Reference(s) |

| Infrared (IR) | Peak at ~1740 cm⁻¹ (C=O stretch of ester) | [9] |

| Mass Spec. (EI-MS) | m/z: 164 (M+), 104, 91, 105, 77 | [3] |

| Purity (GC) | >97.5% | [4] |

Conclusion

The synthesis of methyl 3-phenylpropionate from 3-phenylpropionic acid is most effectively and safely achieved through Fischer-Speier esterification. This method, utilizing an acid catalyst and an excess of methanol, provides good yields and is scalable for research and industrial applications. While the use of diazomethane offers a high-yield alternative, its hazardous nature limits its practical use. The protocols and data presented in this guide offer a comprehensive technical resource for professionals engaged in organic synthesis and drug development.

References

- 1. zhishangchem.com [zhishangchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-phenylpropionate, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. athabascau.ca [athabascau.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. Synthesis routes of Methyl 3-phenylpropionate [benchchem.com]

- 12. chemsynthesis.com [chemsynthesis.com]

The Versatile Building Block: A Technical Guide to Methyl 3-Phenylpropionate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-phenylpropionate (B1229125), a seemingly simple aromatic ester, serves as a versatile and highly valuable building block in the intricate world of organic synthesis. Its unique structural motif, combining a phenyl ring with a propionate (B1217596) chain, provides a robust scaffold for the construction of a diverse array of complex molecules, ranging from life-altering pharmaceuticals and advanced agrochemicals to fragrant compounds and novel polymers. This technical guide delves into the core applications of methyl 3-phenylpropionate, offering a comprehensive overview of its utility, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Core Synthetic Transformations and Applications

Methyl 3-phenylpropionate's reactivity can be strategically directed towards three primary sites: the ester functionality, the α-carbon, and the aromatic ring. This allows for a multitude of synthetic transformations, positioning it as a key intermediate in numerous synthetic pathways.

Reactions at the Ester Group and α-Carbon

The ester group and the adjacent α-carbon are focal points for modifications that build molecular complexity. Key transformations include hydrolysis, reduction, and α-alkylation.

Table 1: Key Transformations of the Ester and α-Carbon of Methyl 3-Phenylpropionate

| Transformation | Reagents and Conditions | Product | Typical Yield (%) |

| Hydrolysis | 1. NaOH (aq), MeOH, reflux2. HCl (aq) | 3-Phenylpropionic acid | >95% |

| Reduction | LiAlH₄, THF, 0 °C to rt | 3-Phenylpropan-1-ol | ~90% |

| α-Alkylation | 1. LDA, THF, -78 °C2. Alkyl halide (e.g., CH₃I) | Methyl 2-alkyl-3-phenylpropanoate | 60-80% |

Experimental Protocol: Hydrolysis of Methyl 3-Phenylpropionate [1]

To a solution of methyl 3-phenylpropionate (1 equivalent) in methanol (B129727), an aqueous solution of sodium hydroxide (B78521) (2-3 equivalents) is added. The mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the methanol is removed under reduced pressure. The aqueous residue is then acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of 3-phenylpropionic acid. The solid is collected by filtration, washed with cold water, and dried to afford the product.

Experimental Protocol: α-Alkylation of Methyl 3-Phenylpropionate (Adapted from a similar procedure) [2][3][4][5]

Caution: This reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (B44863) (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. Methyl 3-phenylpropionate (1 equivalent) is then added dropwise to the LDA solution at -78 °C. After stirring for 30-60 minutes, an alkyl halide (e.g., methyl iodide, 1.2 equivalents) is added. The reaction is stirred at -78 °C for several hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

References

Methyl 3-Phenylpropionate: A Core Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 3-phenylpropionate (B1229125), a seemingly simple aromatic ester, serves as a pivotal building block in the intricate world of pharmaceutical development. Its versatile chemical structure, featuring a benzene (B151609) ring, a propyl chain, and a methyl ester group, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of methyl 3-phenylpropionate's role as a pharmaceutical intermediate, detailing its synthesis, chemical properties, and applications in the development of therapeutic agents. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this valuable compound in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of methyl 3-phenylpropionate is fundamental for its application in synthesis. Key data is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Methyl 3-Phenylpropionate

| Property | Value | Reference |

| CAS Number | 103-25-3 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Mild, pleasant | [2] |

| Boiling Point | 238.5 °C at 760 mmHg | [2] |

| Density | ~1.043 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.502 | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform. | [4] |

Table 2: Spectroscopic Data for Methyl 3-Phenylpropionate

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR (Proton NMR) | The proton NMR spectrum provides information about the different chemical environments of the hydrogen atoms in the molecule. For methyl 3-phenylpropionate, one would expect to see signals corresponding to the aromatic protons on the benzene ring, the two methylene (B1212753) groups of the propyl chain, and the methyl group of the ester. |

| ¹³C NMR (Carbon-13 NMR) | The carbon-13 NMR spectrum reveals the number of unique carbon environments. Signals will be present for the carbons of the benzene ring, the propyl chain, the carbonyl carbon of the ester, and the methyl carbon of the ester. |

| Infrared (IR) Spectroscopy | The IR spectrum shows a characteristic strong absorption peak for the C=O (carbonyl) stretch of the ester group, typically around 1740 cm⁻¹.[5] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M+) at m/z = 164, corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) and cleavage of the propyl chain.[1] |

Synthesis of Methyl 3-Phenylpropionate

The two primary industrial methods for the synthesis of methyl 3-phenylpropionate are Fischer-Speier esterification of 3-phenylpropionic acid and the catalytic hydrogenation of methyl cinnamate (B1238496).

Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction of 3-phenylpropionic acid with methanol (B129727).

Catalytic Hydrogenation of Methyl Cinnamate

An alternative route involves the reduction of the double bond in methyl cinnamate using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of methyl 3-phenylpropionate are crucial for reproducible results in a research setting.

Protocol 1: Synthesis of Methyl 3-Phenylpropionate via Fischer Esterification

Materials:

-

3-Phenylpropionic acid (50 g)[5]

-

Methanol (250 ml)[5]

-

Concentrated sulfuric acid (12 ml)[5]

-

Saturated aqueous sodium bicarbonate solution

-

Ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

A mixture of 3-phenylpropionic acid, methanol, and concentrated sulfuric acid is heated under reflux for 12 hours.[5]

-

The excess methanol is evaporated under reduced pressure.[5]

-

The residue is added to a mixture of saturated aqueous sodium bicarbonate solution and ice, and the pH is adjusted to 9.[5]

-

The mixture is extracted with ether (5 x 100 ml).[5]

-

The combined ether extracts are washed with brine, dried over anhydrous sulfate, and the solvent is evaporated to yield methyl 3-phenylpropionate as an oil.[5]

Purification and Characterization:

-

The crude product can be purified by vacuum distillation.

-

The structure and purity can be confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy, and GC-MS analysis. The IR spectrum should show a characteristic peak around 1740 cm⁻¹ for the ester carbonyl group.[5]

Protocol 2: GC-MS Analysis of Methyl 3-Phenylpropionate

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A non-polar or medium-polarity capillary column (e.g., HP-5ms).

Sample Preparation:

-

Dissolve a small amount of the methyl 3-phenylpropionate sample in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a working standard concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

GC-MS Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Data Analysis:

-

Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to methyl 3-phenylpropionate.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a library spectrum for confirmation.

Pharmaceutical Applications of Methyl 3-Phenylpropionate Derivatives

The 3-phenylpropionate scaffold is a common motif in a variety of biologically active molecules. Methyl 3-phenylpropionate serves as a key starting material or intermediate in the synthesis of several classes of pharmaceuticals.

Anti-inflammatory Agents

Derivatives of 3-phenylpropionic acid are known to possess anti-inflammatory properties. For instance, 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane (B135538) has been synthesized and studied for its anti-inflammatory and analgesic effects.[6] The synthesis involves the reaction of 3-phenylpropionic acid with 2-methyl-1-benzoxolane, showcasing the utility of the core structure in generating novel anti-inflammatory drug candidates.

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. Phenylpropionic acid derivatives have been explored as potential HDAC inhibitors. The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group. The phenylpropyl moiety can serve as a linker or be incorporated into the cap group, contributing to the molecule's interaction with the enzyme's active site.

Biological Signaling Pathway

Recent studies have elucidated the role of 3-phenylpropionic acid, a metabolite of the gut microbiota, in modulating the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7] This pathway is crucial for maintaining intestinal epithelial barrier function. The activation of AhR by ligands like 3-phenylpropionic acid leads to the transcription of target genes that are involved in cellular homeostasis and immune responses.

This connection between a simple phenylpropionate derivative and a key biological signaling pathway highlights the potential for developing novel therapeutics targeting the AhR pathway for various diseases, including inflammatory bowel disease and certain cancers.

Conclusion

Methyl 3-phenylpropionate is a versatile and economically important intermediate in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting point for the creation of a diverse range of bioactive molecules. From anti-inflammatory agents to epigenetic modulators like HDAC inhibitors, the 3-phenylpropionate scaffold continues to be a valuable component in the drug discovery and development pipeline. Further exploration of its derivatives and their interactions with biological targets, such as the AhR signaling pathway, promises to unveil new therapeutic opportunities. This guide has provided a foundational understanding of the technical aspects of methyl 3-phenylpropionate, empowering researchers to leverage its full potential in the quest for novel medicines.

References

- 1. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. staff.najah.edu [staff.najah.edu]

- 3. Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Es… [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis and anti-inflammatory properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methyl 3-Phenylpropionate: A Comprehensive Guide to Laboratory Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential safety protocols, handling procedures, and storage requirements for methyl 3-phenylpropionate (B1229125) in a laboratory setting. Adherence to these guidelines is crucial for ensuring a safe working environment and maintaining the integrity of the chemical.

Chemical and Physical Properties

Methyl 3-phenylpropionate is a methyl ester with a pleasant, fruity odor, commonly used as a flavoring and fragrance agent.[1] It is also utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2][3] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of Methyl 3-Phenylpropionate

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][4][5][6] |

| Molecular Weight | 164.20 g/mol | [2][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2][4] |

| Odor | Fruity, pleasant | [1] |

| Boiling Point | 236 - 239 °C (456.8 - 462.2 °F) | [4] |

| Flash Point | 100 °C (212 °F) | [4] |

| Density | 1.05 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform. | [1][3][5] |

| Refractive Index | 1.5005-1.5045 @ 20°C | [6] |

Toxicological Data

The toxicological data for methyl 3-phenylpropionate is limited, with many areas noted as "no data available" in safety data sheets.[7] However, an oral LD50 in rats has been established.

Table 2: Acute Toxicity Data for Methyl 3-Phenylpropionate

| Route of Exposure | Species | Value | Source(s) |

| Oral | Rat | LD50: 4000 mg/kg | [8] |

| Toxicity to fish | Not Available | Not Available | [7] |

| Toxicity to daphnia and other aquatic invertebrates | Not Available | Not Available | [7] |

| Toxicity to algae | Not Available | Not Available | [7] |

Hazard Identification and Personal Protective Equipment (PPE)

While not classified as hazardous under GHS, methyl 3-phenylpropionate can cause skin, eye, and respiratory irritation.[8][9] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a high risk of splashing. | [4][7][10][11] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. In cases of significant exposure risk, wear impervious clothing. | [4][7][8][10] |

| Respiratory Protection | Not required under normal use conditions with adequate ventilation. If vapors are inhaled, move to fresh air. If irritation or other symptoms are experienced, use a full-face respirator with an organic vapor cartridge. | [4][7][10] |

Experimental Protocols: Safe Handling and Storage

General Handling Procedures

Proper handling techniques are essential to minimize exposure and prevent accidents.

-

Ventilation: Always handle methyl 3-phenylpropionate in a well-ventilated area, such as a chemical fume hood.[7][8]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[4][7] Do not breathe vapors or mists.[8]

-

Hygiene: Do not eat, drink, or smoke when handling.[8] Wash hands thoroughly with soap and water after handling.[8] Contaminated work clothes should be laundered separately.[8]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[10] Use non-sparking tools and take precautionary measures against static discharge.[10][12]

Caption: Workflow for the safe handling of methyl 3-phenylpropionate.

Storage Procedures

Correct storage is vital for maintaining chemical stability and preventing hazardous situations.

-

Container: Store in a tightly closed, clearly labeled container.[7][8] Polyethylene or polypropylene (B1209903) containers are suitable.[8]

-

Location: Store in a cool, dry, and well-ventilated area.[3][7][12] Avoid exposure to light.[4]

-

Incompatibilities: Store away from strong oxidizing agents.[4] Do not store with incompatible materials such as acids, bases, and flammables.[8][13]

-

Segregation: It is best practice to segregate from other chemical classes. Do not store chemicals under sinks.[14]

-

Quantities: Store the minimum necessary quantity in the laboratory.[14] The maximum quantity of flammable liquids stored in a lab area should not exceed 50 liters in total.[14]

References

- 1. CAS 103-25-3: Methyl 3-phenylpropionate | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. Methyl 3-phenylpropionate, 98% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. fishersci.com [fishersci.com]

- 5. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-phenylpropionate, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Methyl 3-phenylpropionate | 103-25-3 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. americanchemistry.com [americanchemistry.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Chemical Safety, Storage and Management – UF | EHS [ehs.ufl.edu]

- 14. nottingham.ac.uk [nottingham.ac.uk]

Methodological & Application

Application Note: Synthesis of Methyl 3-phenylpropionate via Fischer-Speier Esterification

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fischer-Speier esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This reaction is an acid-catalyzed nucleophilic acyl substitution and operates under equilibrium conditions.[2] To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[2][3]

This document provides a detailed protocol for the synthesis of methyl 3-phenylpropionate (B1229125), a valuable compound used as a flavoring agent and in the manufacturing of fragrances.[4][5] The protocol involves the esterification of 3-phenylpropanoic acid with methanol (B129727) using concentrated sulfuric acid as the catalyst.

Reaction and Mechanism

The overall reaction involves heating 3-phenylpropanoic acid with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid.

Reaction Scheme: C₆H₅CH₂CH₂COOH (3-phenylpropanoic acid) + CH₃OH (Methanol) --[H₂SO₄]--> C₆H₅CH₂CH₂COOCH₃ (Methyl 3-phenylpropionate) + H₂O (Water)

The mechanism of the Fischer esterification proceeds through several reversible steps.[6] It begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon.[7][8] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2] Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst.[8]

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of methyl 3-phenylpropionate.[9]

3.1 Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Phenylpropanoic Acid | Reagent Grade, ≥99% | (Specify) |

| Methanol (Anhydrous) | ACS Grade, ≥99.8% | (Specify) |

| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | (Specify) |

| Diethyl Ether | ACS Grade, ≥99% | (Specify) |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | (Specify) |

| Sodium Chloride (NaCl) | Reagent Grade | (Specify) |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | (Specify) |

| Round-bottom flask (500 mL) | ||

| Reflux condenser | ||

| Heating mantle | ||

| Separatory funnel (500 mL) | ||

| Beakers, Erlenmeyer flasks | ||

| Rotary evaporator |

3.2 Quantitative Data

| Compound | Molecular Formula | M. Wt. ( g/mol ) | Amount Used | Moles (mol) | Role |

| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.17 | 50.0 g | 0.333 | Reactant |

| Methanol | CH₄O | 32.04 | 250 mL | 6.18 | Reactant/Solvent |

| Sulfuric Acid | H₂SO₄ | 98.08 | 12 mL | ~0.22 | Catalyst |

3.3 Procedure

-

Reaction Setup: In a 500 mL round-bottom flask, combine 50 g of 3-phenylpropanoic acid and 250 mL of methanol.[9]

-

Catalyst Addition: Carefully and slowly add 12 mL of concentrated sulfuric acid to the mixture while swirling. The addition is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[9] Continue refluxing for 12 hours to ensure the reaction goes to completion.[9]

-

Solvent Removal: After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator under reduced pressure.[9]

-

Neutralization (Quenching): Prepare a solution of saturated aqueous sodium bicarbonate (approx. 100 mL) in a large beaker containing about 400 g of ice.[9] Slowly and carefully pour the reaction residue into the ice-cold bicarbonate solution.[9] Add more sodium bicarbonate solution as needed to adjust the pH to ~9 to ensure complete neutralization of the sulfuric acid catalyst.[9]

-

Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous phase with diethyl ether (5 x 100 mL portions).[9] Combine the organic extracts.

-